Fmoc-D-Asp(OtBu)-OH, also known as N-alpha-Fmoc-D-aspartic acid beta-t-butyl ester, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by amide bonds and play crucial roles in various biological processes. Fmoc-D-Asp(OtBu)-OH incorporates the D-enantiomer of Aspartic acid (D-Asp) into the peptide chain, which can be essential for creating specific functionalities or structures not achievable with L-Asp []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group (N-terminus) of the D-Asp residue, allowing for selective deprotection and controlled chain elongation during peptide synthesis [].
Fmoc-D-Asp(OtBu)-OH is particularly valuable for synthesizing D-peptides, which are peptides composed primarily of D-amino acids. D-peptides have gained increasing interest in research due to their unique properties, including:
Fmoc-D-Aspartic Acid tert-Butyl Ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a derivative of the amino acid aspartic acid. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain carboxyl group. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.5 g/mol. This compound is widely utilized in peptide synthesis due to its stability and ease of handling under standard synthetic conditions .
One notable reaction involving Fmoc-D-Asp(OtBu)-OH is the formation of aspartimide under strong basic conditions. This intermediate can either revert to the desired peptide or form a beta-peptide, which may complicate synthesis if not properly controlled. To mitigate this, additives such as formic acid can be included during Fmoc removal to suppress aspartimide formation .
The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves the following steps:
These steps allow for the efficient production of Fmoc-D-Asp(OtBu)-OH for use in various applications .
Fmoc-D-Asp(OtBu)-OH is primarily used in:
Several compounds are structurally similar to Fmoc-D-Asp(OtBu)-OH, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-D-Aspartic Acid tert-Butyl Ester | D-isomer with tert-butyl ester | Used for specific studies involving D-aspartate |
Fmoc-L-Aspartic Acid tert-Butyl Ester | L-isomer with tert-butyl ester | Commonly used in general peptide synthesis |
Fmoc-D-Glutamic Acid tert-Butyl Ester | D-isomer with glutamic structure | Used for different biological applications |
Fmoc-D-Aspartic Acid Methyl Ester | D-isomer with methyl ester | Offers different reactivity profiles |
Each compound serves distinct purposes in research and synthesis, highlighting the unique role of Fmoc-D-Asp(OtBu)-OH in peptide chemistry due to its specific stereochemistry and functional groups .
The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by offering base-labile protection orthogonal to acid-sensitive groups. Unlike the earlier benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, Fmoc’s cleavage via piperidine allowed milder deprotection conditions, reducing side reactions. The tert-butyl ester emerged in the 1980s as a solution to aspartimide formation—a pervasive issue in sequences containing aspartic acid. Novabiochem® later optimized Fmoc-D-Asp(OtBu)-OH for industrial-scale SPPS, achieving >99% purity and stability during prolonged synthesis cycles.
The adoption of Fmoc/tBu strategies in the late 1970s enabled synthesis of peptides previously deemed intractable. For example, gramicidin A (15 residues, 4 tryptophans) saw yields jump from <25% with Boc chemistry to >85% using Fmoc-D-Asp(OtBu)-OH. The compound’s compatibility with Wang and Rink amide resins streamlined the synthesis of C-terminal acids and amides, respectively. By 1994, 98% of peptide synthesis laboratories had transitioned to Fmoc chemistry, citing improved yields and reduced side reactions.